![molecular formula C21H21N3O B6005992 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B6005992.png)
5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone is a heterocyclic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of pyrimidinones and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and tumor growth. It may also interact with certain receptors in the brain, leading to its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in inflammation and tumor growth. It has also been shown to have antioxidant properties, which may help in the prevention of various diseases.
Advantages and Limitations for Lab Experiments
The advantages of using 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone in lab experiments include its potential therapeutic applications, its ability to inhibit the activity of certain enzymes involved in inflammation and tumor growth, and its antioxidant properties. However, its limitations include its limited solubility in water, which may make it difficult to administer in certain experiments.
Future Directions
For research on 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone include further investigation into its potential therapeutic applications, its mechanism of action, and its interactions with other compounds. It may also be useful to investigate its potential use in combination with other drugs for the treatment of various diseases. Additionally, further studies may be necessary to determine its safety and efficacy in humans.
Synthesis Methods
The synthesis of 5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone involves the reaction of 2-amino-4,6-dimethylpyrimidine with 2-chloro-3,4-dihydro-2(1H)-isoquinolinone in the presence of sodium methoxide. The resulting product is then benzylated using benzyl chloride in the presence of sodium hydride. The final product is obtained by recrystallization from ethanol.
Scientific Research Applications
5-benzyl-2-(3,4-dihydro-2(1H)-isoquinolinyl)-6-methyl-4(3H)-pyrimidinone has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
5-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-methyl-1H-pyrimidin-6-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c1-15-19(13-16-7-3-2-4-8-16)20(25)23-21(22-15)24-12-11-17-9-5-6-10-18(17)14-24/h2-10H,11-14H2,1H3,(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDSUTEQMFGBFHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=N1)N2CCC3=CC=CC=C3C2)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-benzyl-2-(3,4-dihydro-1H-isoquinolin-2-yl)-6-methyl-1H-pyrimidin-4-one |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.